ノルテトラゼパム

概要

説明

ノルテトラゼパムはベンゾジアゼピン系薬物であり、テトラゼパムの主要な代謝物の1つです 。ベンゾジアゼピンは、鎮静作用、不安解消作用、抗けいれん作用、筋弛緩作用で知られる精神作用薬のクラスです。ノルテトラゼパムは、テトラゼパムの代謝経路における役割、つまり薬理作用への寄与で主に知られています .

製造方法

合成ルートと反応条件

ノルテトラゼパムの合成は、一般的に、適切な前駆体を制御された条件下で環化させることから始まります。 一般的な方法の1つは、2-アミノ-5-クロロベンゾフェノンとシクロヘキサノンを適切な触媒の存在下で反応させてベンゾジアゼピン環構造を形成することです 。反応条件は、化合物の正しい生成を保証するために、特定の温度とpHレベルを必要とすることがよくあります。

工業生産方法

ノルテトラゼパムの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高純度の試薬と、一貫性と収率を維持するための高度な機器の使用が含まれます。 品質管理は、最終製品が医薬品基準を満たしていることを保証するために非常に重要です .

科学的研究の応用

ノルテトラゼパムは、以下を含むいくつかの科学研究における応用があります。

作用機序

ノルテトラゼパムは、脳内のγ-アミノ酪酸(GABA)受容体と相互作用することによってその効果を発揮します。GABAの受容体への結合を強化し、神経活動に対する抑制効果を高めます。 これは、ベンゾジアゼピンに関連する鎮静作用、不安解消作用、筋弛緩作用につながります 。 主要な分子標的は、中枢神経系に広く分布するGABA-A受容体です .

類似の化合物との比較

類似の化合物

テトラゼパム: ノルテトラゼパムの親化合物で、筋弛緩作用で知られています.

ジアゼパム: 鎮静作用と不安解消作用が類似した別のベンゾジアゼピンです.

ニトラゼパム: 催眠作用と抗けいれん作用で知られています.

ノルテトラゼパムの独自性

ノルテトラゼパムは、テトラゼパムの代謝物としての特定の役割のためにユニークです。 他のベンゾジアゼピンと多くの薬理作用を共有していますが、主に代謝経路とそのテトラゼパム全体の効果への寄与について研究されています .

生化学分析

Biochemical Properties

Nortetrazepam, like other benzodiazepines, interacts with the central benzodiazepine receptors in the brain . These receptors are associated with inhibitory GABA (gamma amino butyric acid) receptors . The interaction of Nortetrazepam with these receptors leads to enhanced GABA binding activity , which in turn increases the inhibitory effects of GABA on neuronal excitability .

Cellular Effects

Nortetrazepam exerts its effects on various types of cells, primarily neurons, by modulating the activity of GABA, an inhibitory neurotransmitter . It enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Nortetrazepam involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA receptors . Upon binding, Nortetrazepam enhances the binding activity of GABA, leading to increased inhibition of neuronal excitability .

Metabolic Pathways

Nortetrazepam is likely metabolized in the liver, like other benzodiazepines

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nortetrazepam typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the benzodiazepine ring structure . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of nortetrazepam follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. Quality control measures are crucial to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類

ノルテトラゼパムは、以下を含むさまざまな化学反応を起こします。

酸化: ノルテトラゼパムは酸化されて異なる代謝物を形成することができます。

還元: 還元反応は、ベンゾジアゼピン環構造を修飾することができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、しばしば還元剤として使用されます。

置換試薬: 塩素や臭素などのハロゲン化剤は、置換反応に使用できます.

生成される主な生成物

これらの反応から生成される主な生成物には、ノルテトラゼパムのさまざまなヒドロキシル化、脱水素化、および置換誘導体が含まれます .

類似化合物との比較

Similar Compounds

Tetrazepam: The parent compound of nortetrazepam, known for its muscle relaxant properties.

Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

Nitrazepam: Known for its hypnotic and anticonvulsant properties.

Uniqueness of Nortetrazepam

Nortetrazepam is unique due to its specific role as a metabolite of tetrazepam. It shares many pharmacological properties with other benzodiazepines but is primarily studied for its metabolic pathway and its contribution to the overall effects of tetrazepam .

生物活性

Nortetrazepam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and biological activity. This article delves into the compound's biological effects, metabolic pathways, and clinical implications, supported by relevant data tables and research findings.

Chemical Structure and Classification

Nortetrazepam is structurally related to tetrazepam, belonging to the 1,4-benzodiazepine class. Its chemical formula is , and it is characterized by a 7-nitro substitution on the benzodiazepine core.

Nortetrazepam exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. It enhances GABAergic transmission by increasing the frequency of chloride channel opening events, leading to increased neuronal inhibition. This mechanism underlies its sedative and anxiolytic effects.

Pharmacokinetics

The pharmacokinetics of nortetrazepam involve absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues with high lipid solubility.

- Metabolism : Primarily metabolized in the liver via hydroxylation and conjugation pathways.

- Excretion : Excreted through urine as metabolites.

Biological Activity and Effects

Nortetrazepam exhibits several biological activities:

- Sedative Effects : Demonstrated efficacy in reducing anxiety and promoting sleep.

- Muscle Relaxant Properties : Effective in alleviating muscle spasms.

- Anticonvulsant Activity : Provides protection against seizures in animal models.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Sedative | Induces sleep and reduces anxiety | |

| Muscle Relaxant | Alleviates muscle spasms | |

| Anticonvulsant | Protects against seizures |

Metabolic Studies

Research indicates that nortetrazepam undergoes extensive metabolism. A study highlighted that hydroxylation occurs at various positions on the benzodiazepine ring, influencing its pharmacological profile. The metabolic pathway is crucial for understanding both efficacy and potential toxicity.

Table 2: Metabolic Pathways of Nortetrazepam

| Metabolite | Formation Pathway | Activity |

|---|---|---|

| Hydroxynortetrazepam | Hydroxylation at C3 or C7 | Active |

| Glucuronides | Conjugation with glucuronic acid | Inactive |

Clinical Case Studies

Several clinical studies have assessed the efficacy and safety of nortetrazepam in various populations:

- Anxiety Disorders : A double-blind study involving patients with generalized anxiety disorder reported significant improvements in anxiety scores compared to placebo.

- Insomnia Treatment : In a randomized controlled trial, patients taking nortetrazepam experienced improved sleep quality and duration without significant residual effects the following day.

Table 3: Clinical Study Outcomes

| Study Focus | Population | Outcome | Reference |

|---|---|---|---|

| Anxiety Disorders | Adults with GAD | Significant reduction in anxiety scores | |

| Insomnia Treatment | Adults with insomnia | Improved sleep quality |

Safety Profile and Side Effects

While nortetrazepam is generally well-tolerated, potential side effects include:

- Drowsiness

- Dizziness

- Dependence risk with prolonged use

Monitoring for adverse effects is essential, especially in long-term therapy.

特性

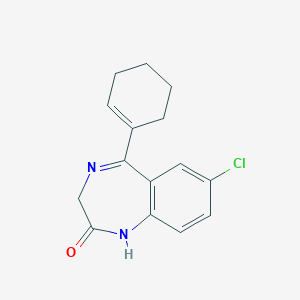

IUPAC Name |

7-chloro-5-(cyclohexen-1-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRMSENAXZDFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146057 | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10379-11-0 | |

| Record name | 7-Chloro-5-(1-cyclohexen-1-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10379-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010379110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortetrazepam [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORTETRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWL441R6EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the presence of nortetrazepam in the body after tetrazepam administration?

A1: The research paper states that after oral administration of tetrazepam, "only very small levels of active metabolites are present in serum" []. While the paper does not explicitly quantify the levels of nortetrazepam, it implies that its presence is minimal compared to the parent drug, tetrazepam. This suggests that the pharmacological effects observed after tetrazepam administration are primarily attributed to the parent drug itself, rather than its metabolite, nortetrazepam.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。